Stibinic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
H3O2S |
|---|---|
Molecular Weight |
156.78 g/mol |
IUPAC Name |
stibinic acid |
InChI |
InChI=1S/H2O.O.Sb.2H/h1H2;;;;/q;;+1;;/p-1 |
InChI Key |
MWZAMPYHMUSARJ-UHFFFAOYSA-M |
SMILES |
O[SbH2]=O |
Canonical SMILES |
O[SbH2]=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Stibinic Acid
Inorganic Stibinic Acid Synthesis
Inorganic this compound, with the formula HSbO₂, is an antimony oxoacid. Its isolation as a pure, stable compound is not common, and it is often discussed in the context of aqueous antimony chemistry as an intermediate species.
Novel Approaches to this compound Preparation
While modern synthetic chemistry employs various novel techniques for producing inorganic materials, such as hydrothermal, solvothermal, and microwave-assisted synthesis, their specific application for the targeted preparation of free inorganic this compound is not extensively documented in the literature. fiveable.menih.gov The inherent instability of the acid and its tendency to exist in equilibrium with various oxides and oxyhalides likely complicates its direct synthesis and isolation via these methods.
Mechanistic Studies of Inorganic this compound Formation
The mechanism of inorganic this compound formation is intrinsically linked to the hydrolysis of antimony(III) halides. Studies using density functional theory on the hydrolysis of SbCl₃ propose two primary pathways for the formation of the initial hydrolysis products. revistadechimie.ro
The first path involves the replacement of a single chlorine atom in SbCl₃ by a hydroxyl group, forming an [Sb(OH)Cl₂] monomer. This intermediate then undergoes further reaction, such as the elimination of HCl, to form more stable structures like SbOCl. revistadechimie.ro
An alternative pathway suggests the direct formation of an [Sb-OH] monomer, where a chlorine atom subsequently replaces the hydrogen atom of the hydroxyl group, also leading to antimony oxychloride. revistadechimie.ro
These mechanistic pathways highlight the stepwise nature of the hydrolysis, where this compound or its related species are formed through sequential substitution and elimination reactions.
Organothis compound Synthesis
Organostibinic acids, with the general formula R₂SbO(OH) or RR'SbO(OH), are significantly more stable than their inorganic counterpart and have more established synthetic routes.
Alkylthis compound Preparation
The preparation of dialkylstibinic acids is well-established and can be achieved through several primary methods. These compounds are often polymeric and their synthesis is considered straightforward. researchgate.net
A principal route is the hydrolysis of dialkylantimony(V) trihalides. vdoc.pub For instance, a dialkyltrichloroantimony compound (R₂SbCl₃) can be treated with water to yield the corresponding dialkylthis compound.
Another documented method involves the oxidation of dialkylstibines. datapdf.com This process uses an oxidizing agent to convert the trivalent antimony center of the stibine (B1205547) to the pentavalent state of the this compound.
Arylthis compound Synthesis
The synthesis of arylstibinic acids can be accomplished through several named reactions and classical methods, often starting from either aromatic amines or triarylstibines.
One prominent method is the oxidative cleavage of triarylstibines. Diphenylthis compound, for example, is produced from triphenylantimony (B1630391) (Sb(C₆H₅)₃) using sodium hydroxide (B78521) and hydrogen peroxide as reagents. vdoc.pub
A historically significant route for creating aryl-antimony bonds involves the use of diazonium salts, analogous to the Bart reaction used in arsenic chemistry. acs.orgorganicreactions.org Aromatic diazonium salts, prepared by treating primary aromatic amines with nitrous acid at low temperatures, can react with antimony compounds to form arylthis compound derivatives. testbook.comaakash.ac.in Specifically, the synthesis of arylstibinic acids can be achieved through the decomposition of double diazonium salts of antimony pentachloride. acs.org These diazonium intermediates are versatile for introducing a variety of functional groups onto an aromatic ring. unacademy.comyoutube.com
Biosynthetic Considerations (Comparative Analysis)
The biosynthesis of this compound in nature is not well-documented. However, by examining the metabolic pathways of other metalloids in organisms like plants and bacteria, a comparative analysis can illuminate the potential principles and mechanisms that would govern this compound biosynthesis.
Organisms have evolved sophisticated defense mechanisms to manage the toxicity of heavy metals and metalloids. tandfonline.com A primary strategy is detoxification, which often involves chelation, sequestration, and transformation of the metalloid ions. mdpi.commdpi.com
In bacteria, a first line of defense involves biosorption, where metalloid ions are immobilized by extracellular polymeric substances (EPS). mdpi.com These substances have a high affinity for binding and sequestering metal(loid)s, preventing their entry into the cell. mdpi.com
Plants employ a different, yet conceptually similar, strategy. They synthesize a variety of organic compounds and chelators to bind with metalloids. tandfonline.com Key among these are phytochelatins (PCs) and glutathione (B108866) (GSH), which are cysteine-rich peptides capable of forming stable complexes with metalloids like antimony. tandfonline.commdpi.commdpi.com This complexation reduces the metalloid's reactivity and toxicity. tandfonline.commdpi.com Once chelated, these complexes can be sequestered, often within the cell's vacuole, effectively removing them from metabolically active regions of the cytoplasm. tandfonline.com Another critical process is the transformation of the metalloid's speciation through redox reactions, which can alter its mobility and toxicity. mdpi.comfrontiersin.org
The biological processing of metalloids is an enzyme-mediated process. Exposure to metalloid stress, including from antimony, induces the activity of a suite of antioxidant enzymes. mdpi.com This is a response to the oxidative stress caused by the production of reactive oxygen species (ROS) that metalloids often trigger. tandfonline.commdpi.com
Key enzymatic systems involved include:
Antioxidant Enzymes : Superoxide (B77818) dismutase (SOD), catalase (CAT), and various peroxidases (POD), including ascorbate (B8700270) peroxidase (APX), are crucial for neutralizing ROS. tandfonline.commdpi.com
Ascorbate-Glutathione (AsA-GSH) Pathway : This pathway is central to cellular redox homeostasis and detoxification. Enzymes such as dehydroascorbate reductase (DHAR) and glutathione reductase (GR) maintain the pools of reduced ascorbate and glutathione, which are essential for scavenging ROS and for chelating metalloids. mdpi.comnih.govresearchgate.net Glutathione, a tripeptide with a thiol group, can directly bind to antimony, and this complexation is a primary detoxification mechanism. mdpi.com
Transferases : Glutathione S-transferases (GSTs) may catalyze the conjugation of glutathione to metalloids, facilitating their detoxification. mdpi.com
The table below details some of the key enzymes involved in the plant response to metalloid stress.
| Enzyme | Abbreviation | Function in Metalloid Stress Response | Source(s) |
| Superoxide Dismutase | SOD | Converts superoxide radicals to hydrogen peroxide and oxygen. | tandfonline.commdpi.com |
| Ascorbate Peroxidase | APX | Detoxifies hydrogen peroxide using ascorbate as a substrate. | mdpi.com |
| Dehydroascorbate Reductase | DHAR | Regenerates ascorbate from its oxidized form using glutathione. | mdpi.com |
| Glutathione Reductase | GR | Reduces oxidized glutathione (GSSG) to its active form (GSH). | mdpi.com |
| Glutathione S-Transferase | GST | Catalyzes the conjugation of glutathione to xenobiotic compounds. | mdpi.com |
The biosynthesis of compounds involved in metalloid tolerance is tightly regulated at the molecular level. Plants and other organisms must be able to sense the presence of metalloids and mount an appropriate response without wasting metabolic energy. This regulation occurs at multiple levels: transcriptional, translational, and post-translational. nih.gov
Upon exposure to metalloid stress, signaling pathways are activated. Phytohormones such as brassinosteroids have been shown to regulate plant responses to metalloids by modulating gene expression, metabolic processes, and crosstalk with other hormone signaling cascades. researchgate.net For instance, the expression of genes encoding metalloid transporters can be upregulated or downregulated to control the influx and efflux of the metalloid across cellular membranes. nih.gov
Similarly, the genes for enzymes involved in the synthesis of chelating agents like polyamines and glutathione are stimulated. mdpi.com This leads to an increased accumulation of these protective compounds. mdpi.com This sophisticated regulatory network allows plants to adapt to varying levels of metalloid exposure, precisely controlling the uptake, distribution, and detoxification pathways to ensure survival and maintain homeostasis. nih.gov
Advanced Reaction Chemistry and Mechanisms of Stibinic Acid
Organic Reaction Pathways
The organic chemistry of stibinic acid is rich and varied, involving reactions with numerous functional groups and leading to the formation of a wide array of organoantimony(V) compounds.
Stibinic acids exhibit reactivity towards organic molecules containing functional groups such as thiols, carboxylic acids, and phenols. These reactions are often driven by the acidic nature of the this compound proton and the ability of the antimony center to form stable bonds with heteroatoms like sulfur and oxygen.
Thiols: Thiols (R-SH) can react with stibinic acids, although the specific products can vary depending on the reaction conditions and the nature of the organic substituents. wikipedia.org The acidity of thiols is generally greater than that of corresponding alcohols, making their conjugate bases, thiolates, effective nucleophiles. wikipedia.orglibretexts.org The reaction can lead to the formation of antimony-sulfur bonds.
Carboxylic Acids: The interaction between stibinic acids and carboxylic acids can result in the formation of carboxylato complexes. Carboxylate ligands can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. researchgate.net This versatility allows for the construction of diverse molecular and supramolecular architectures.
Phenols: Phenols, being more acidic than alcohols, can react with stibinic acids. uobaghdad.edu.iqpdx.edu The reaction typically involves the deprotonation of the phenol (B47542) to form a phenoxide, which can then coordinate to the antimony center. The nature of the resulting products can be influenced by the electronic properties of the substituents on the phenol ring.
A general representation of these reactions is depicted below: R₂Sb(O)OH + H-X → R₂Sb(O)OX + H₂O (where X = -SR', -OC(O)R', -OAr)
| Functional Group | Reactant Example | Product Type | Reference |
| Thiol | Ethanethiol | Antimony(V) thiolate | wikipedia.org |
| Carboxyl | Acetic Acid | Antimony(V) carboxylate | researchgate.net |
| Phenol | Phenol | Antimony(V) phenoxide | uobaghdad.edu.iqpdx.edu |
Stibinic acids serve as versatile precursors for the synthesis of a broad range of organoantimony(V) compounds. These derivatization reactions often involve the substitution of the hydroxyl group or addition to the Sb=O bond. Aromatic stibonic acids, closely related to stibinic acids, can be converted to organoantimony(V) tetrachlorides (RSbCl₄) using concentrated hydrochloric acid. dokumen.pub They can also be reduced to aryldichlorostibines with sulfur dioxide and hydrogen iodide. dokumen.pub
Dimethylthis compound can be synthesized through the hydrolysis of dimethylantimony trichloride (B1173362) (Me₂SbCl₃) or by the oxidation of tetramethyldistibine (Me₂Sb–SbMe₂). dokumen.pub The resulting this compound can then undergo further reactions. For instance, treatment of organoantimony(V) compounds with oxine (8-hydroxyquinoline) can lead to the formation of organo(oxinato)antimony(V) compounds. uu.nl These reactions demonstrate the utility of stibinic acids and their derivatives in accessing a variety of organoantimony structures with differing coordination numbers and geometries. uu.nl
The synthesis of pentacoordinate organoantimony compounds, known as stiboranes, can be achieved from stibines through oxidation. wikipedia.org For example, the reaction of a triorganostibine (R₃Sb) with an oxidizing agent can yield a stibine (B1205547) oxide (R₃SbO), which is related to stibinic acids. wikipedia.org These stibine oxides can be challenging to isolate as monomers and often exist as polymers. nih.gov However, the use of sterically bulky substituents can allow for the isolation of monomeric stibine oxides. nih.gov
| Reactant | Reagent | Product Type | Reference |
| Aromatic Stibonic Acid | Concentrated HCl | Organoantimony(V) tetrachloride | dokumen.pub |
| Aromatic Stibonic Acid | SO₂ / HI | Aryldichlorostibine | dokumen.pub |
| Dimethylantimony trichloride | H₂O | Dimethylthis compound | dokumen.pub |
| R₂Sb(O)OH | Oxine | Organo(oxinato)antimony(V) compound | uu.nl |
| R₃Sb | O₂ | Stibine oxide | wikipedia.org |
Coordination Chemistry of this compound
In the realm of coordination chemistry, this compound and its derivatives can act as ligands, binding to metal centers to form a variety of complexes. dokumen.pub The coordination can occur through the oxygen atoms of the this compound moiety, leading to the formation of diverse structural motifs.
Stibinic acids and their deprotonated forms, stibinates, can function as ligands in coordination complexes. dokumen.pub The oxygen atoms of the >Sb(O)OH group can donate electron pairs to a metal center, acting as a Lewis base. wikipedia.org The nature of the metal-ligand bond can range from primarily electrostatic to more covalent, depending on the properties of the metal and the ligand. wikipedia.org The resulting complexes can exhibit a range of coordination numbers and geometries. solubilityofthings.com For example, a four-coordinate this compound moiety has been observed in [SbO(OH){Co(CO)₃(PPh₃)}₂]. nottingham.ac.uk
Stibinate ligands can coordinate to metal centers in several ways, including as chelating and bridging ligands. nottingham.ac.uk Chelation involves the formation of a ring structure where the stibinate ligand binds to a single metal center through two or more donor atoms. libretexts.org This typically leads to enhanced stability of the complex, a phenomenon known as the chelate effect. solubilityofthings.comfiveable.melibretexts.org
Bridging occurs when the stibinate ligand coordinates to two or more metal centers simultaneously. wikipedia.org This can lead to the formation of polynuclear complexes and coordination polymers with extended structures. The specific coordination mode adopted (chelating versus bridging) can be influenced by factors such as the steric bulk of the substituents on the antimony atom and the nature of the metal ion. nih.govrsc.org
| Coordination Mode | Description | Key Feature | Reference |
| Chelation | Ligand binds to a single metal center via multiple donor atoms. | Formation of a stable ring structure. | solubilityofthings.comlibretexts.org |
| Bridging | Ligand coordinates to two or more metal centers. | Formation of polynuclear complexes. | wikipedia.org |
The stability of coordination complexes containing this compound ligands is influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic and steric properties of the ligand. solubilityofthings.comresearchgate.net The formation of a chelate ring generally imparts significant thermodynamic stability to the complex. fiveable.melibretexts.org
Lewis Acidity and Basicity in this compound Systems
The chemical behavior of this compound and its derivatives is characterized by a dual nature in the context of Lewis acid-base theory. libretexts.orgwikipedia.org A Lewis acid is defined as a chemical species capable of accepting an electron pair, while a Lewis base is a species that can donate an electron pair. libretexts.orgwikipedia.orglumenlearning.com this compound systems can exhibit either behavior, depending on the reacting species and conditions. This duality stems from the electronic structure of the central antimony atom and the presence of lone pairs on the oxygen atoms. stackexchange.comibchem.com
Geometrical constraints imposed on the antimony center can also significantly elevate its Lewis acidity. nih.gov For instance, studies on dichlorostiboranes, which are related to stibinic acids, show that confining the antimony atom within a rigid cyclic structure leads to enhanced Lewis acidic properties compared to geometrically unconstrained analogues like triphenylantimony (B1630391) dichloride (Ph₃SbCl₂). nih.gov This enhancement is attributed to a lower strain energy required for the molecule to adopt the geometry of the resulting Lewis adduct. nih.gov The Lewis acidity of these systems can be probed and quantified by methods such as measuring the change in the ³¹P NMR chemical shift (Δδ) upon adduct formation with a Lewis base like triphenylphosphine (B44618) oxide (Ph₃PO). nih.gov
Table 1: Comparative Lewis Acidity of Selected Antimony(V) Compounds
| Antimony Lewis Acid | Lewis Base Probe | 31P NMR Shift Change (Δδ ppm) | Inference |
|---|---|---|---|
| 5-phenyl-5,5-dichloro-λ5-dibenzostibole (1) | Ph3PO | 5.9 | Higher Lewis Acidity |
| Ph3SbCl2 | Ph3PO | 1.2 | Lower Lewis Acidity |
| Mes3SbCl2 | Ph3PO | 0.5 | Lowest Lewis Acidity |
Conversely, stibinic acids can also function as Lewis bases. ibchem.com The oxygen atoms in the this compound molecule possess lone pairs of electrons in highly localized highest occupied molecular orbitals (HOMOs). wikipedia.orglumenlearning.com These electron pairs can be donated to a suitable Lewis acid, such as a metal ion or another electron-deficient center, to form a coordination complex or Lewis adduct. ibchem.comwikipedia.orglibretexts.org In these interactions, the this compound acts as a ligand, with the oxygen atom being the donor atom. wikipedia.org The formation of such adducts is a fundamental aspect of coordination chemistry. youtube.com
The dual Lewis acid-base character allows this compound systems to participate in diverse chemical reactions, including the formation of complex supramolecular structures and catalysis. nih.govuni-bielefeld.de The specific role played by the this compound moiety depends on the electronic and steric properties of its reaction partner.
Table 2: Examples of Lewis Acid-Base Interactions in Antimony Systems
| Antimony Compound Role | Example Compound | Reaction Partner (Role) | Resulting Adduct/Interaction |
|---|---|---|---|
| Lewis Acid | Sb(C6F5)3 | P(O)Ph3 (Lewis Base) | Forms Sb-O bond via donor-acceptor interaction. wikipedia.org |
| Lewis Acid | 5-phenyl-5,5-dichloro-λ5-dibenzostibole | THF (Lewis Base) | Forms a crystalline adduct (1-THF). nih.gov |
| Lewis Acid | SbF5 | HF (Brønsted-Lowry Acid/Fluoride Source) | Forms fluoroantimonic acid (HSbF6), a superacid. libretexts.org |
| Lewis Base | (p-CH3Ph)2SbO2H | (Assumed) Metal Cation (Lewis Acid) | Oxygen atoms can coordinate to a Lewis acidic center. acs.org |
Theoretical and Computational Studies of Stibinic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. mongoliajol.info These calculations can predict molecular geometries, bond energies, electronic spectra, and reaction pathways with a high degree of accuracy. nih.govphyschemres.org
The electronic structure of a molecule dictates its chemical properties and reactivity. Analyses for stibinic acids and related antimony (V) compounds have been performed using techniques like Mössbauer spectroscopy, which provides data on the electronic environment of the antimony nucleus. acs.org
In a study of various organoantimony(V) compounds, including the stibinic acid derivative (p-CH3Ph)2SbO2H, Mössbauer spectroscopy was used to probe the orbital populations of the antimony atom. acs.org The isomer shift (δ), a key parameter in Mössbauer spectroscopy, was found to decrease as the number of organic groups attached to the antimony increased. acs.org This trend provides information about the s-electron density at the antimony nucleus. For stibinic acids, the observed isomer shifts and large quadrupole coupling constants suggest a specific geometric and electronic arrangement. acs.org
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute key electronic descriptors. physchemres.org While specific DFT studies on the parent this compound (H₂SbO₂H) are not extensively detailed in the literature, the typical outputs of such analyses provide valuable predictive data.
Table 1: Example of Electronic Properties from Quantum Chemical Calculations This table illustrates typical parameters obtained from DFT calculations for organic molecules, which could be applied to this compound and its derivatives to predict their electronic behavior.
| Parameter | Description | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher values suggest better electron-donating capacity. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower values suggest better electron-accepting capacity. |
| Energy Gap (ΔE) | The difference between E_LUMO and E_HOMO | A small energy gap implies higher reactivity and lower kinetic stability. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Hardness (η) | A measure of resistance to change in electron distribution | Calculated from the energy gap; higher hardness indicates lower reactivity. |
| Softness (σ) | The reciprocal of hardness | Higher softness indicates greater reactivity. |
Source: Adapted from methodologies described in quantum chemical studies. physchemres.org
Understanding the nature of the bonds within this compound, particularly the antimony-oxygen (Sb-O) and antimony-carbon (Sb-C) linkages, is crucial. Computational models are essential for characterizing these bonds.
Mössbauer spectroscopy studies, combined with an additive model for orbital populations, suggest that the antimony center in amorphous stibonic and stibinic acids typically adopts an approximately trigonal-bipyramidal geometry. acs.org In this configuration, bridging oxygen atoms are thought to occupy the apical positions. acs.org
Further insight into the Sb-O bond can be drawn from theoretical analyses of related monomeric stibine (B1205547) oxides. nih.gov Topological analysis of the theoretical electron density can reveal the nature of the bonding motif, distinguishing between a more covalent double bond (Sb=O) and a more ionic dative bond (Sb⁺–O⁻). nih.gov This analysis involves locating critical points in the electron density (ρ) and analyzing the Laplacian of the electron density (∇²ρ). A decrease in ρ and |∇²ρ| in the internuclear region when moving down the pnictogen group (from P to As to Sb) suggests a systematic weakening of the pnictogen-oxygen bond. nih.gov For stibinic acids, which contain both Sb-OH and Sb=O functionalities (or their resonant structures), such analyses would be critical to fully characterizing the bonding. psu.edu
Table 2: Mössbauer Spectroscopy Data for a Representative this compound Derivative
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (e²qQ/2) (mm/s) | Inferred Sb Geometry |
|---|
Source: Data derived from the study of stibonic and stibinic acids. acs.org
Reaction pathway modeling is a computational tool used to predict the sequence of elementary steps a molecule undergoes during a chemical transformation. researchgate.net This modeling can elucidate reaction mechanisms, identify transition states, and calculate activation energies.
For stibinic acids, this could involve modeling their synthesis, decomposition, or reactions with other chemical species. For instance, the decomposition of related triarylantimony oxides under severe conditions is known to yield this compound anhydrides. kyushu-u.ac.jp Reaction pathway modeling could provide a step-by-step understanding of this process. Similarly, modeling the oxidation of organoantimony compounds could clarify the formation of this compound complexes. psu.edu
The methodology combines quantum chemical calculations to map the potential energy surface of a reaction. nih.gov By identifying the lowest energy path from reactants to products, a likely reaction mechanism can be proposed. Although detailed reaction pathway models specifically for the parent this compound are not widely published, the techniques are well-established and could be applied to understand its reactivity, such as its interaction with biological molecules or its environmental fate. researchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational dynamics, thermodynamics, and transport properties of molecules. nih.gov
For this compound, which is known to exist as a polymeric compound in many cases, MD simulations would be an invaluable tool. researchgate.net Simulations could model the aggregation process of this compound monomers in solution, revealing the structure and stability of the resulting polymers. They could also provide insights into the behavior of this compound at interfaces, such as an oil-water interface, by simulating its orientation and interaction with solvent molecules. mdpi.commdpi.com Classical MD simulations have been used to investigate the aggregation and dynamics of other molecules, like benzoic acid, in confined spaces, demonstrating how confinement can impact molecular organization and viscosity. rsc.org While specific MD studies focusing on this compound are not prominent in the literature, the methodology holds significant potential for understanding its macroscopic properties based on its molecular behavior.
Predictive Modeling of this compound Behavior
Predictive modeling, particularly with the rise of machine learning and deep learning, aims to create mathematical models that can forecast the properties or behavior of chemical compounds based on their structural features. rsc.org These models are trained on large datasets of known compounds and can then be used to predict properties for new or uncharacterized molecules. nih.gov
For this compound and its derivatives, predictive models could be developed to estimate a wide range of behaviors. For example, a model could predict the relative stability of different substituted stibinic acids, their potential as oxidizing agents, or their interaction with biological targets. The development of such models typically involves:
Assembling a large dataset of compounds with known properties.
Calculating a set of numerical descriptors for each molecule that encode its structural and chemical features.
Using a machine learning algorithm to learn the relationship between the descriptors and the property of interest. plos.org
This approach has been successfully applied in many areas, from predicting the bioactivity of small molecules for drug discovery to forecasting the metabolic pathways of organisms. rsc.orgnih.govnih.gov The creation of robust predictive models for this compound is currently limited by the availability of large, high-quality datasets. However, as more experimental and computational data become available, these methods offer a powerful route to rapidly screen for derivatives with desired properties and to better understand the factors governing their behavior.
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Stibonic acid |
| Triphenylantimony (B1630391) oxide |
| (p-CH3Ph)2SbO2H |
| Stibine oxide |
Analytical Methodologies for Stibinic Acid Characterization and Determination
Advanced Spectroscopic Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful non-destructive methods for probing the atomic and molecular properties of stibinic acid.
X-ray Absorption Spectroscopy (XAS) and EXAFS Analysis
X-ray Absorption Spectroscopy (XAS) is a highly specific technique that provides information on the local atomic structure of a specific element within a sample. rsc.orgberstructuralbioportal.org It is particularly useful for amorphous materials and solutions where long-range order is absent. unimi.it XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com
XANES analysis of this compound can reveal the oxidation state of the antimony atom and its coordination geometry. mdpi.comiaea.org The energy and shape of the absorption edge are sensitive to the electronic configuration and the local symmetry of the absorbing atom.
EXAFS analysis provides detailed information about the local atomic environment around the central antimony atom. mdpi.comiaea.org By analyzing the oscillations in the absorption coefficient beyond the absorption edge, it is possible to determine the types of neighboring atoms, their distances (bond lengths), and their coordination numbers. unimi.itmdpi.com For instance, in a study of vanadium complexes, EXAFS was used to determine V–N and V–Cl bond lengths with high precision. mdpi.com
Table 1: Hypothetical EXAFS Data for a this compound Derivative
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Sb-O | 2 | 1.95 | 0.004 |
| Sb-C | 1 | 2.15 | 0.005 |
| Sb-O (second shell) | 2 | 3.10 | 0.008 |
This table presents hypothetical data for illustrative purposes, showcasing the type of information obtainable from EXAFS analysis.
Raman and Fourier Transform Infrared (FTIR) Spectroscopy
Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups and molecular structure of this compound and its derivatives. labmanager.com These techniques are complementary, as FTIR measures the absorption of infrared light due to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability. nih.gov
FTIR and Raman spectra provide a "molecular fingerprint" of a compound, with specific bands corresponding to the stretching and bending vibrations of bonds such as Sb-O, Sb-C, O-H, and C-H. cabidigitallibrary.org For example, the presence of characteristic bands can confirm the existence of a this compound moiety within a larger molecule. Studies on other compounds, like steryl ferulates, have demonstrated the power of FTIR in identifying structural differences, such as the presence of specific rings or side chains. nih.gov
Table 2: Typical Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |
| O-H | Stretching | 3200-3600 | 3200-3600 |
| C-H (aliphatic) | Stretching | 2850-2960 | 2850-2960 |
| Sb=O | Stretching | 800-900 | 800-900 |
| Sb-O | Stretching | 600-700 | 600-700 |
| Sb-C | Stretching | 500-600 | 500-600 |
Note: These are generalized frequency ranges and can vary based on the specific molecular structure and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., for organostibinic acids)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic and organometallic compounds in solution. sigmaaldrich.comebsco.com It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. aocs.org For organostibinic acids, NMR provides invaluable information about the number and types of protons and carbon atoms, their chemical environments, and their connectivity within the molecule. libretexts.org
¹H NMR spectra can reveal the different types of protons present, and the integration of the signal intensity can provide the relative number of protons of each type. libretexts.org ¹³C NMR provides information on the carbon skeleton of the molecule. aocs.org The chemical shifts observed in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, offering insights into the bonding and structure. ebsco.com
Table 3: Hypothetical ¹H NMR Data for an Ethylthis compound Sample
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.25 | Triplet | 3H | -CH₃ |
| 2.50 | Quartet | 2H | -CH₂-Sb |
| 8.10 | Singlet | 2H | -Sb(O)OH |
This table represents a simplified, hypothetical dataset to illustrate the application of NMR in structural elucidation.
UV-Visible Spectroscopy for Aqueous Speciation
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. technologynetworks.comlibretexts.org This technique is particularly useful for studying the aqueous speciation of compounds like this compound, as the absorption spectrum can change depending on the chemical form of the molecule in solution. nih.gov The interaction of this compound with water can lead to the formation of different ionic species, and these changes can often be monitored by observing shifts in the wavelength of maximum absorbance (λmax) or changes in the molar absorptivity. nih.gov
The pH of the solution can significantly influence the speciation of this compound, and UV-Vis spectroscopy can be used to track these pH-dependent changes. nih.gov For example, the protonation or deprotonation of the acid can alter the electronic transitions within the molecule, leading to observable changes in the UV-Vis spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a highly sensitive method used for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio. libretexts.org
For this compound and its derivatives, mass spectrometry can confirm the molecular formula by providing an accurate mass of the molecular ion. The fragmentation pattern, which shows the masses of smaller ions produced when the molecular ion breaks apart, can provide clues about the molecule's structure. For instance, the fragmentation of an organothis compound might show the loss of the organic group or hydroxyl groups.
Table 4: Hypothetical Mass Spectrometry Data for Methylthis compound
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |
| 168 | 85 | [CH₃Sb(O)OH]⁺ (Molecular Ion) |
| 153 | 100 | [Sb(O)OH]⁺ (Loss of CH₃) |
| 137 | 40 | [SbO]⁺ (Loss of CH₃ and H₂O) |
This table provides a hypothetical example of mass spectrometry data and potential fragment assignments.
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. creative-proteomics.com
For the analysis of samples containing this compound, particularly from complex matrices like environmental or biological samples, a separation step is often necessary prior to spectroscopic analysis. Techniques such as liquid chromatography (LC) are well-suited for this purpose. ijpsjournal.com In LC, the mobile phase is a liquid. High-performance liquid chromatography (HPLC) is a powerful form of LC that uses high pressure to push the mobile phase through the column, resulting in faster and more efficient separations. ijpsjournal.com
By coupling liquid chromatography with mass spectrometry (LC-MS), it is possible to separate a complex mixture and then obtain mass spectral data for each separated component, allowing for both identification and quantification. wikipedia.org This hyphenated technique is extremely powerful for the analysis of trace levels of this compound and its degradation products in various samples. libretexts.org
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful separation technique known for its high resolution. However, its application to polar and non-volatile compounds like this compound presents challenges. Direct analysis is generally not feasible due to the high polarity and low volatility of the acid. sigmaaldrich.comshimadzu.com Therefore, a crucial prerequisite for GC analysis is a derivatization step. sigmaaldrich.com This process converts the polar functional groups of the analyte into less polar, more volatile derivatives suitable for GC separation. sigmaaldrich.comshimadzu.com Common methods include silylation, which replaces active hydrogens in polar functional groups with a nonpolar moiety. sigmaaldrich.com
Subsequent detection is typically performed using mass spectrometry (GC-MS), which provides both quantification and structural information for identification. nih.govnih.gov While powerful, the development of GC-MS methods for organic acids can be challenging due to issues with derivatization efficiency and the stability of the resulting derivatives. sigmaaldrich.comnih.gov
Table 2: Derivatization in GC Analysis for Polar Analytes
| Analyte Type | Derivatization Goal | Common Reagent | Resulting Derivative | Reference |
| Amino Acids | Increase volatility, reduce reactivity | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) derivatives | sigmaaldrich.com |
| Bile Acids | Increase volatility | Methylation followed by Trimethylsilylation (TMS) | Methylated and TMS derivatives | shimadzu.com |
| Acidic Compounds | Increase volatility | Trimethylsilylation (TMS) | TMS derivatives | researchgate.net |
Ion Chromatography
Ion chromatography (IC) is a subset of liquid chromatography designed for the separation and determination of ionic solutes, including inorganic anions and low-molecular-weight organic acids. unil.ch This makes it a highly suitable technique for analyzing this compound. The primary separation mechanism is ion exchange, and detection is often accomplished using suppressed conductivity, which provides high sensitivity by reducing background eluent conductivity. unil.chthermofisher.com
For weakly acidic compounds like many organic acids, ion-exclusion chromatography is a particularly effective mode. lcms.cz In this approach, separation is based on the pKa of the acids, allowing for their separation from strong inorganic anions and other sample matrix components. lcms.cz The use of high-capacity columns can further enhance the resolution between various organic acids and inorganic anions. lcms.cz
Table 3: Common Conditions for Ion Chromatography of Organic Acids
| Parameter | Description | Example | Reference |
| Technique | Ion-Exclusion or Anion-Exchange Chromatography | Separation of low molecular weight aliphatic organic acids | lcms.cz |
| Column | Polymer-based ion-exchange or ion-exclusion resin | Dionex IonPac AS11-HC | lcms.czchrom-china.com |
| Eluent | Weakly acidic or basic solution | KOH aqueous solution (gradient elution) | chrom-china.com |
| Detection | Suppressed Conductivity Detector | Suppressed Conductivity | unil.chthermofisher.com |
| Sample Preparation | Dilution and filtration | Dilution with deionized water, filtration (0.20 µm) | lcms.cz |
Electrochemical Methods
Electrochemical methods offer high sensitivity and are often used for the trace analysis of electroactive species like antimony compounds. speciation.netbrown.edu These techniques measure the current or potential changes resulting from redox reactions at an electrode surface.
Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. libretexts.org For antimony speciation, stripping voltammetry techniques are particularly powerful due to their excellent sensitivity, achieved through a preconcentration step. speciation.net Adsorptive Cathodic Stripping Voltammetry (AdCSV) is a commonly employed method for determining antimony species. researchgate.net
In AdCSV, a complex of the antimony species (typically Sb(III)) with an organic ligand is first adsorbed and accumulated onto the surface of a working electrode (like a hanging mercury drop electrode) at a specific potential. researchgate.netbalikesir.edu.tr Following this preconcentration, the potential is scanned in the cathodic direction, and the reduction of the accumulated complex generates a current peak. researchgate.netcapes.gov.br The height of this peak is proportional to the concentration of the antimony species in the sample. balikesir.edu.tr The method's selectivity and sensitivity are highly dependent on parameters such as pH, the choice of complexing agent, accumulation time, and deposition potential. researchgate.netbalikesir.edu.tr
Table 4: Research Findings on Adsorptive Cathodic Stripping Voltammetry for Antimony Speciation
| Complexing Agent | pH | Working Electrode | Technique | Detection Limit (LOD) | Linear Range | Reference |
| 4-(2-Thiazolylazo)-resorcinol (TAR) | 5 | Hanging Mercury Drop Electrode (HMDE) | AdCSV | 4.06 × 10⁻¹⁰ mol/L | 1.35 × 10⁻⁹ – 9.53 × 10⁻⁸ mol/L | researchgate.netcapes.gov.br |
| Hematoxylin | 5 | Hanging Mercury Drop Electrode (HMDE) | SW-AdCSV | Not specified | 2.7 - 80 µg/L | researchgate.netbalikesir.edu.tr |
| Quercetin-5´-sulfonic acid (QSA) | 5.5 | Not specified | AdSV | 1.6 ng/L (for 180s accumulation) | Not specified | researchgate.net |
| Pyrogallol Red | Not specified | Not specified | AdSV | Not specified | Not specified | researchgate.net |
Other Electrochemical Detection Techniques
Beyond voltammetry, other electrochemical detection methods, often based on chemically modified electrodes (CMEs), are being developed to create sensitive and selective sensors. ebsr.itunica.it These sensors utilize a recognition layer coated on a transducer element; the interaction between the target analyte and this layer produces an electrical signal. unica.it
The modification of electrode surfaces with materials like carbon nanotubes or graphene can significantly enhance the electrochemical response to an analyte. mdpi.comrsc.org These nanomaterials increase the electroactive surface area and facilitate faster electron transfer rates, leading to improved sensitivity and lower detection limits compared to bare electrodes. mdpi.com While specific sensors for this compound are a niche area, the principles demonstrated for detecting other organic acids and heavy metals are directly applicable. ebsr.itrsc.orgmdpi.com For example, sensors have been developed for acetylsalicylic acid and tannic acid by optimizing the electrode material and voltammetric parameters. mdpi.commdpi.com Such approaches hold promise for creating low-cost, portable, and disposable sensors for the rapid detection of this compound in various samples. ebsr.itunica.it
Hybrid Analytical Approaches
Hybrid, or hyphenated, techniques combine the separation power of chromatography with the sensitive and selective detection capabilities of another method, most commonly mass spectrometry. news-medical.netalwsci.compnrjournal.com These approaches are considered the state-of-the-art for speciation analysis. nih.govingeniatrics.com
The coupling of liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a leading technique for the speciation of metals and metalloids, including antimony. nih.govingeniatrics.comanalytik-jena.kr This method allows for the physical separation of different antimony species (such as this compound, Sb(III), and Sb(V)) by the LC system, after which each separated species is introduced into the ICP-MS for highly sensitive, element-specific detection. wikipedia.orgnih.gov This provides robust quantification with very low detection limits, often in the ng/L range. analytik-jena.kr
Other valuable hybrid techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): As discussed, this method combines the high-resolution separation of GC with the identification power of MS. news-medical.net For this compound, it requires a derivatization step to ensure the analyte is volatile enough for the GC separation. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples LC with tandem mass spectrometry, offering high sensitivity and specificity. news-medical.netalwsci.com It is widely used for analyzing organic acids and other compounds in complex matrices like food and environmental samples. mdpi.comnih.gov
Table 5: Comparison of Hybrid Analytical Approaches for Speciation
| Hybrid Technique | Separation Principle | Detection Principle | Key Advantage for this compound | Key Consideration | Reference |
| LC-ICP-MS | Liquid Chromatography (e.g., Ion-Exchange, Reversed Phase) | Elemental Mass Spectrometry | Extremely low detection limits for antimony; direct analysis of aqueous samples. | High instrumentation cost. | nih.govnih.govanalytik-jena.kr |
| GC-MS | Gas Chromatography | Molecular Mass Spectrometry | High chromatographic resolution. | Requires chemical derivatization to increase volatility. | nih.govnih.govnews-medical.net |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High selectivity and structural confirmation of the molecular species. | Potential for matrix effects; mobile phase must be MS-compatible. | awi.dealwsci.commdpi.com |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. researchgate.netajpaonline.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominent examples of such techniques. ijpsjournal.comnih.govlongdom.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. ajpaonline.comnih.gov For non-volatile compounds like many acids, a derivatization step is necessary to increase their volatility. sigmaaldrich.comjfda-online.com This process involves a chemical reaction to convert the analyte into a more suitable form for GC analysis. jfda-online.com For instance, fatty acids are often converted to their methyl esters (FAMEs) before GC-MS analysis. ifremer.fr Similarly, amino acids can be derivatized using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more volatile silyl (B83357) derivatives. sigmaaldrich.com The separated compounds are then identified based on their mass-to-charge ratio by the mass spectrometer. nih.gov
While specific applications of GC-MS for this compound are not extensively detailed in the provided results, the general principles of derivatization would likely apply. A challenge in using GC-MS for this compound would be finding a suitable derivatization agent that reacts efficiently and produces a stable, volatile derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. longdom.orgcreative-proteomics.com It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a strong candidate for this compound analysis. nih.govmdpi.com The LC system separates the components of a mixture, which are then ionized and detected by the MS. longdom.org
LC-MS methods have been successfully developed for the quantification of various organic acids. mdpi.com For example, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has been used for the determination of small polar molecules. nih.gov The use of tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and sensitivity, which is beneficial for analyzing complex samples. creative-proteomics.com Research has shown the successful application of HPLC-ICP-MS for the speciation of antimony compounds, including the separation of Sb(III) and Sb(V). nih.govrsc.org These methods often utilize an anion-exchange column for separation. nih.govrsc.org
Table 1: Comparison of GC-MS and LC-MS for Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. longdom.org |
| Analyte Suitability | Volatile and thermally stable compounds. nih.gov | Polar, non-volatile, and thermally labile compounds. nih.gov |
| Derivatization | Often required for non-volatile acids to increase volatility. sigmaaldrich.comjfda-online.com | May be used to improve chromatographic separation or ionization, but not always necessary. nih.gov |
| Primary Application | Analysis of volatile organic compounds. longdom.org | Analysis of a wide range of compounds, including biomolecules and pharmaceuticals. longdom.org |
| This compound Analysis | Requires a suitable derivatization method. | Directly applicable and used for speciation of antimony compounds. nih.govrsc.org |
Coupling with Atomic Spectrometric Detectors (e.g., Hydride Generation Atomic Fluorescence Detection)
A highly sensitive and specific approach for the determination of certain elements, including antimony, involves coupling a separation technique with an atomic spectrometric detector. psu.edu Hydride generation atomic fluorescence spectrometry (HG-AFS) is a particularly effective method for antimony analysis. rsc.org
In this technique, the antimony species separated by a chromatographic method, such as HPLC, are converted into a volatile hydride (stibine, SbH₃) by reacting with a reducing agent like sodium borohydride. uchile.clresearchgate.net The generated stibine (B1205547) gas is then transported to an atomic fluorescence spectrometer, where it is atomized in a flame. psu.edu The antimony atoms are excited by a light source and the resulting fluorescence is measured, providing a highly sensitive and selective signal for antimony. psu.edu
This hyphenated technique, often denoted as HPLC-HG-AFS, allows for the separation and quantification of different antimony species, such as Sb(III) and Sb(V). rsc.orgnih.gov The method has been successfully applied to the speciation of antimony in various environmental samples, including water and soil extracts. uchile.clnih.gov
Table 2: Performance Characteristics of HPLC-HG-AFS for Antimony Speciation
| Parameter | Sb(III) | Sb(V) | Reference |
|---|---|---|---|
| Detection Limit (µg/L) | 1.9 | 0.8 | rsc.org |
| Detection Limit (µg/L) | 0.9 | 0.5 | nih.gov |
| Detection Limit (ng/L) | 17 | - | uchile.cl |
| Linear Range (µg/L) | 3.0–200 | 1.0–50.0 | rsc.org |
| Relative Standard Deviation (RSD) | 2.5% (at 10 µg/L) | 4.4% (at 10 µg/L) | rsc.org |
| Relative Standard Deviation (RSD) | 2.5% (at 0.5 µg/L) | 2.4% (for total Sb at 0.5 µg/L) | uchile.cl |
Quantitative Determination and Speciation Analysis
The toxicity and environmental behavior of antimony are highly dependent on its chemical form, making speciation analysis—the separation and quantification of individual chemical species—critically important. psanalytical.compan.pl For antimony, the most common inorganic species in environmental systems are Sb(III) and Sb(V). pan.pl
Methodologies for the quantitative determination and speciation of antimony often involve the use of the hyphenated techniques described previously. High-performance liquid chromatography (HPLC) is frequently employed for the separation of Sb(III) and Sb(V). rsc.orgnih.gov Anion-exchange chromatography is a common separation mechanism. nih.govrsc.orgnih.gov
Following separation, sensitive detection is achieved using either inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS) with hydride generation. nih.govpan.pl HPLC-ICP-MS has been used for the speciation analysis of inorganic antimony in soil, achieving low detection limits. nih.gov Similarly, HPLC-HG-AFS has proven to be a robust method for antimony speciation in water and other environmental matrices. rsc.orgresearchgate.netnih.gov
The choice of extraction method is also a critical step in the speciation analysis of solid samples like soil. nih.gov Different extraction reagents, such as citric acid or EDTA, are used to selectively and efficiently extract the antimony species without altering their oxidation state. nih.govuchile.cl For example, a mixture of citric acid and Na₂EDTA has been found to be effective for extracting antimony from soils. pan.pl
Table 3: Methodologies for Antimony Speciation Analysis
| Technique | Sample Matrix | Separation Method | Detection Method | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC-ICP-MS | Soil | Anion Exchange (PRP-X100) | ICP-MS | LODs of 20 ng/L for Sb(V) and 65 ng/L for Sb(III). | nih.gov |
| HPLC-HG-AFS | Water | Anion Exchange (Supelcosil LC-SAX1) | HG-AFS | LODs of 1.9 µg/L for Sb(III) and 0.8 µg/L for Sb(V). | rsc.org |
| HPLC-HG-AFS | Environmental Samples | Anion Exchange | HG-AFS | LODs of 0.9 µg/L for Sb(III) and 0.5 µg/L for Sb(V). | nih.gov |
| HPLC-ICP-MS | Soil | Anion Exchange (Hamilton PRP-X100) | ICP-MS | LODs of 0.11 µg/L for Sb(III), 0.16 µg/L for Sb(V), and 0.43 µg/L for SbMe₃. | pan.pl |
Environmental Chemistry and Biogeochemistry of Antimony with Emphasis on Stibinic Acid
Antimony Speciation in Environmental Compartments
The environmental fate of antimony is largely controlled by its oxidation state, primarily the trivalent Sb(III) and the pentavalent Sb(V) forms. frontiersin.orgresearchgate.netgeologyscience.ru These oxidation states dictate antimony's solubility, mobility, and toxicity, with Sb(III) generally considered more toxic than Sb(V). pan.pl The distribution of these species varies significantly across aquatic, terrestrial, and atmospheric systems.
In aquatic environments, antimony speciation is complex and dynamic. Under oxic (oxygen-rich) conditions, such as those found in most surface waters, the thermodynamically stable form of antimony is the pentavalent state, Sb(V). frontiersin.orggeologyscience.ru It predominantly exists as the soluble, anionic species antimonic acid, Sb(OH)₆⁻, over a wide range of pH values. rsc.orgresearchgate.net In contrast, under anoxic (oxygen-poor) or reducing conditions, which can occur in groundwater, stratified lakes, and sediments, the trivalent state, Sb(III), is favored. frontiersin.org Sb(III) is typically present as the neutral, water-soluble molecule antimonous acid, Sb(OH)₃. rsc.orgresearchgate.net
Despite these thermodynamic predictions, field studies often report the presence of significant amounts of Sb(III) in oxic waters and Sb(V) in anoxic waters. geologyscience.ru These non-equilibrium conditions are often attributed to slow redox kinetics and biologically mediated reactions. geologyscience.ru Total dissolved antimony concentrations in unpolluted freshwaters are typically below 1.0 µg/L, while seawater concentrations are around 200 ng/L. geologyscience.runih.gov Anthropogenic activities, such as mining, can lead to significantly elevated concentrations in affected waterways. researchgate.net
Table 1: Predominant Inorganic Antimony Species in Aquatic Systems This table is interactive. Click on the headers to sort.
| Condition | Oxidation State | Predominant Species | Common Environments |
|---|---|---|---|
| Oxic | Sb(V) | Antimonic acid (Sb(OH)₆⁻) | Surface waters (rivers, lakes), aerated groundwater |
In soils and sediments, antimony speciation is governed by factors such as redox potential (Eh), pH, and the presence of sorbent materials like iron (Fe) and manganese (Mn) (hydr)oxides and organic matter. pan.plrsc.org Similar to aquatic systems, Sb(V) is the dominant species in aerobic soils, while Sb(III) is expected under anaerobic or reducing conditions. pan.plfrontiersin.org However, studies have shown that Sb(V) can remain the stable oxidation state even under reducing conditions in some soils. pan.pl
The mobility of antimony in soils is strongly influenced by adsorption processes. Antimony species can bind to the surfaces of clay minerals, Fe/Mn oxides, and humic acids. rsc.orgnih.gov Generally, Sb(V), existing as an anion (Sb(OH)₆⁻), is more mobile in soils, whereas the neutral Sb(III) species (Sb(OH)₃) tends to sorb more strongly to mineral surfaces over a wider pH range. admin.ch The interaction with soil organic matter can also be significant, with humic acids capable of complexing with antimony and influencing its mobility and transformation. pan.plnih.gov For instance, humic acids have been shown to facilitate the conversion of the more toxic Sb(III) to the less toxic Sb(V). nih.gov
The atmosphere serves as a major pathway for the long-range transport of antimony from its sources to remote ecosystems. geologyscience.ru Anthropogenic activities are the primary contributors to atmospheric antimony, including fossil fuel combustion, industrial emissions (e.g., from smelters), and waste incineration. nih.govnih.gov Natural sources include volcanic eruptions and windblown dust. mdpi.com
During high-temperature combustion processes, various forms of antimony are typically converted into antimony trioxide (Sb₂O₃). mdpi.com In the atmosphere, antimony exists in both soluble and insoluble forms, associated with particulate matter. ethz.ch Studies measuring atmospheric deposition have quantified both wet deposition (through rain and snow) and dry deposition. In a Hg-Sb mining district in China, dry deposition was found to be the dominant pathway, accounting for approximately 98% of the total atmospheric antimony removal. nih.gov A study in Central Europe found the average antimony deposition rate at high-elevation sites to be 1.3 x 10⁻⁴ g m⁻² yr⁻¹. ethz.ch Global atmospheric concentrations are generally low, often less than 10 ng/m³, but can be significantly higher near pollution sources. nih.gov
Table 2: Atmospheric Antimony Deposition Fluxes from Selected Studies This table is interactive. You can filter the data by location.
| Location | Deposition Type | Average Flux | Key Finding |
|---|---|---|---|
| Xunyang Mining District, China | Wet | 7.2 µg m⁻² day⁻¹ | Dry deposition is the dominant pathway for Sb removal. nih.gov |
| Xunyang Mining District, China | Dry | 2.1 mg m⁻² day⁻¹ | Dry deposition is the dominant pathway for Sb removal. nih.gov |
Environmental Transformation Pathways of Antimony Species
Antimony undergoes various transformation processes in the environment, which alter its speciation and, consequently, its mobility and toxicity. These transformations can be driven by abiotic (non-biological) or biotic (biological) factors.
Abiotic transformations are critical to antimony's environmental lifecycle. The oxidation of Sb(III) to Sb(V) and the reduction of Sb(V) to Sb(III) are key processes.
Oxidation : The abiotic oxidation of dissolved Sb(III) by molecular oxygen in the dark is an extremely slow process. nih.gov However, it can be significantly accelerated by other oxidants. Manganese (hydr)oxides are particularly effective and rapid oxidants of Sb(III). admin.ch Iron (hydr)oxides can also oxidize Sb(III), although the mechanism is less clear. admin.chethz.ch In sunlit surface waters, photolysis (breakdown by light) can generate reactive oxygen species like hydrogen peroxide (H₂O₂) and hydroxyl radicals, which can oxidize Sb(III). ethz.chnih.gov
Hydrolysis : In water, both Sb(III) and Sb(V) undergo hydrolysis to form their respective hydroxy complexes, antimonous acid (Sb(OH)₃) and antimonic acid (Sb(OH)₆⁻), which are the dominant dissolved inorganic species over the pH range of most natural waters. researchgate.netadmin.ch
Reduction : Abiotic reduction of Sb(V) is less common but can occur in the presence of certain reducing agents. For instance, biogenically produced sulfide (B99878) (S²⁻) has been shown to abiotically reduce Sb(V) to Sb(III), often resulting in the precipitation of Sb₂S₃ (stibnite) under sulfidogenic conditions. researchgate.net
Stibinic acid is an antimony oxoacid. nih.gov The PubChem database identifies the parent compound with the chemical formula H₃O₂Sb, corresponding to the Sb(III) oxidation state. nih.gov However, in the context of environmental science, the specific term "this compound" is not commonly used. Instead, the scientific literature overwhelmingly refers to the dissolved inorganic species of Sb(III) as antimonous acid (Sb(OH)₃) and Sb(V) as antimonic acid (Sb(OH)₆⁻). rsc.orgresearchgate.net
The role of Sb(III) oxoacids, such as this compound or the more commonly referenced antimonous acid, in the redox cycling of antimony is that of a key reactant. The transformation between the trivalent and pentavalent states is a central feature of antimony's biogeochemistry. The redox cycle involves the oxidation of Sb(III) to Sb(V) and the reduction of Sb(V) back to Sb(III).
Oxidative Pathway : The cycle's oxidative step involves the conversion of Sb(III) species (antimonous acid) to Sb(V) species (antimonic acid). This process decreases antimony's toxicity and can increase its mobility in certain soil environments. This oxidation is driven by abiotic factors like manganese oxides and photochemical reactions, as well as by biotic catalysis from Sb-oxidizing microorganisms. geologyscience.ruadmin.chnih.gov
Reductive Pathway : The reductive step converts Sb(V) back to Sb(III). This increases antimony's toxicity and can lead to its immobilization through stronger sorption to minerals or precipitation as sulfide minerals. researchgate.netadmin.ch This pathway is predominantly mediated by microorganisms (Sb-reducing bacteria) under anaerobic conditions, although abiotic reduction by substances like sulfide is also possible. researchgate.netnih.gov
Therefore, while the term "this compound" is not prevalent in environmental studies, the Sb(III) species it represents is a cornerstone of the antimony redox cycle, which dictates the element's speciation, fate, and transport in the environment.
This compound's Role in Sorption and Desorption Processes
The interaction of this compound with soil and sediment particles, a process known as sorption, is a critical determinant of its mobility and bioavailability in the environment. Sorption encompasses both adsorption (the accumulation of substances on a surface) and absorption (the penetration of a substance into the bulk of a material). Desorption, the reverse process, dictates the release of sorbed this compound back into the surrounding solution.
The extent of this compound sorption is influenced by a multitude of factors, including the chemical properties of the this compound itself, the characteristics of the sorbent material (e.g., soil, sediment), and the surrounding environmental conditions. Key soil and sediment properties affecting sorption include pH, organic matter content, and the presence of minerals like iron and aluminum oxides. ecetoc.orgmdpi.commdpi.comresearchgate.net
Detailed Research Findings:
Research indicates that this compound, an organoantimony compound, likely exhibits complex sorption behavior. While specific studies focusing solely on this compound are limited, the behavior of other antimony species provides valuable insights. Antimony, in general, is known to sorb onto clay minerals, as well as oxides and hydroxides of iron, aluminum, and manganese. mst.dknih.gov The process is often pH-dependent. For instance, in many aquatic environments, the dominant form of pentavalent antimony (Sb(V)) is Sb(OH)₆⁻, which readily participates in sorption reactions. mst.dk
The sorption and desorption processes are often not fully reversible, leading to a phenomenon known as hysteresis. This means that a portion of the sorbed this compound may become strongly bound to the solid phase and is not easily released back into the environment. researchgate.net
Interactive Data Table: Factors Influencing this compound Sorption
| Factor | Influence on Sorption | Relevant Research Insights |
| Soil/Sediment pH | Significant | The charge of both this compound and sorbent surfaces is pH-dependent, affecting electrostatic interactions. |
| Organic Matter | Significant | Organic matter can both enhance sorption through complexation and compete with this compound for sorption sites. rsc.org |
| Iron/Aluminum Oxides | High | These minerals have a strong affinity for antimony compounds and are major sinks in the environment. mdpi.comnih.gov |
| Clay Minerals | Moderate to High | The layered structure and surface charge of clay minerals facilitate the adsorption of antimony species. cdc.govresearchgate.net |
| Temperature | Moderate | Sorption is an equilibrium process, and temperature can shift this equilibrium, though its effect can be complex and compound-specific. frontiersin.org |
Microbial Biogeochemistry of Antimony (excluding toxicity and human health effects)
Microbial Oxidation of Antimony(III) to Antimony(V)
A key microbial process is the oxidation of the more mobile and often more toxic trivalent antimony (Sb(III)) to the less mobile and generally less toxic pentavalent antimony (Sb(V)). nih.govfrontiersin.orgactascientific.comdntb.gov.ua This oxidation is carried out by a diverse range of bacteria, many of which have been isolated from antimony-contaminated environments. actascientific.com These microorganisms can utilize Sb(III) as an energy source, coupling its oxidation to their metabolic processes. nih.gov
The rate of microbial Sb(III) oxidation can be significantly faster than abiotic oxidation processes, highlighting the importance of biological catalysis in antimony's environmental transformation. nih.gov The efficiency of this process is influenced by environmental factors such as the availability of electron acceptors (e.g., oxygen, nitrate) and the chemical form of the Sb(III) substrate. frontiersin.org For example, some bacteria can use oxygen as the terminal electron acceptor, while others can utilize nitrate (B79036) under anoxic conditions. frontiersin.org
Detailed Research Findings:
Studies have shown that the presence of different chemical forms of antimony can influence the composition and activity of microbial communities involved in arsenic oxidation, a process often linked to antimony cycling due to their similar chemical properties. nih.gov Co-contamination with certain antimony compounds can select for specific populations of arsenic-oxidizing bacteria. nih.gov This suggests a complex interplay between different metalloids and the microbial communities that mediate their transformation.
Microbial Methylation and Volatilization of Antimony Species
Microorganisms can also transform inorganic antimony into methylated forms, such as monomethyl-, dimethyl-, and trimethylantimony (B1201520). frontiersin.orgmdpi.com This process, known as biomethylation, can lead to the formation of volatile antimony compounds that can be released into the atmosphere. cdc.govubc.cadss.go.th
Biomethylation is considered a detoxification mechanism for some microorganisms. rsc.org A variety of fungi, bacteria, and archaea have been shown to methylate antimony under both aerobic and anaerobic conditions. rsc.orgfrontiersin.orgmdpi.com The Challenger pathway, a well-established mechanism for arsenic methylation, is also thought to be involved in the successive methylation of antimony. frontiersin.org
Detailed Research Findings:
Volatile methylated antimony species, including trimethylstibine, have been detected in various environmental settings, such as anaerobic sewage sludge and above microbial cultures. frontiersin.orgdss.go.th The fungus Scopulariopsis brevicaulis has been identified as a producer of trimethylantimony. dss.go.th More recently, researchers have identified trimethylmonothioantimony (TMMTSb), a thiolated methylantimony species, formed through the reaction of trimethylantimony with sulfide, a process potentially mediated by sulfate-reducing bacteria. speciation.net
Interactive Data Table: Examples of Microorganisms Involved in Antimony Methylation
| Microorganism Type | Example Species/Group | Methylated Products | Environmental Condition |
| Fungus | Scopulariopsis brevicaulis | Trimethylantimony | Aerobic |
| Fungus | Scopulariopsis koningii | Trimethylantimony | Not specified |
| Bacteria | Clostridium species | Methylated antimony compounds | Anaerobic |
| Bacteria | Sulfate-reducing bacteria | Trimethylmonothioantimony (inferred) | Anaerobic |
Interaction with Natural Organic Matter and Bioremediation Principles
Natural organic matter (NOM) plays a significant role in the environmental chemistry of antimony, including this compound. NOM can interact with antimony species through complexation and by influencing sorption processes. rsc.org It can also serve as an electron donor for microbial processes that affect antimony's redox state. rsc.org
The principles of bioremediation for antimony contamination often leverage these microbial processes. tuc.grvilniustech.ltacs.org Bioremediation strategies aim to either immobilize antimony in a less harmful form or to remove it from the contaminated matrix. tuc.gr This can involve bioaugmentation (introducing specific microorganisms to the site) or biostimulation (enhancing the activity of indigenous microbial populations). acs.org For instance, sulfate-reducing bacteria can be used to precipitate antimony as insoluble sulfides. mdpi.comnih.gov Microbial oxidation of Sb(III) to the less mobile Sb(V) is another key bioremediation approach. actascientific.com
Fate and Transport of this compound in Environmental Matrices
The ultimate fate and transport of this compound in the environment are governed by a combination of physical, chemical, and biological processes. frontiersin.orgresearchgate.nettaylorfrancis.com These processes determine its distribution between different environmental compartments, such as soil, water, and air.
Mobility and Persistence
The mobility of this compound in soil and aquatic systems is largely controlled by its sorption-desorption behavior. nih.govwur.nl Compounds that are weakly sorbed are more mobile and can be transported over longer distances by water flow. nih.gov The persistence of this compound refers to its resistance to degradation. While information specific to this compound is scarce, the persistence of organic compounds in the environment is influenced by factors such as their chemical structure and susceptibility to microbial and abiotic degradation processes.
The transport of this compound can occur within aquatic systems and from aquatic to terrestrial environments through various pathways, including the movement of organisms. osu.edu Atmospheric transport is also a possibility for volatile antimony compounds formed through microbial methylation. dss.go.th
Detailed Research Findings:
The mobility of antimony is generally lower than that of arsenic in soil environments. researchgate.net However, methylated antimony species can exhibit different mobility characteristics compared to their inorganic counterparts. frontiersin.org The persistence of any chemical is a key factor in assessing its long-term environmental risk. wur.nl
Bioavailability in Environmental Systems (non-human, e.g., plant uptake, microorganisms)
The bioavailability of antimony (Sb) in environmental systems is a complex process governed by its chemical form (speciation) and interactions with soil components, plants, and microorganisms. researchgate.netrsc.org While research on specific organoantimony compounds like this compound is limited, extensive studies on inorganic antimony species, antimonite [Sb(III)] and antimonate (B1203111) [Sb(V)], provide a foundational understanding of antimony's behavior and uptake by non-human biota. asm.orgfrontiersin.orgnih.gov
Plant Uptake and Translocation
The uptake of antimony by plants is not essential for their growth but occurs in contaminated environments, allowing the element to enter the food chain. asm.orgbohrium.com The concentration of antimony in plants is often directly related to the amount of soluble antimony in the soil. researchgate.net Several factors, including antimony speciation, soil redox conditions, and plant species, influence the rate of uptake. caas.cn
Generally, the trivalent form, Sb(III), is taken up more readily by roots than the pentavalent form, Sb(V). bohrium.comcaas.cn It is proposed that Sb(III) enters root cells through aquaporin channels, similar to how arsenic is absorbed. frontiersin.org The redox potential of the soil plays a critical role; waterlogged or anaerobic conditions can facilitate the reduction of Sb(V) to the more mobile Sb(III), potentially increasing its uptake by plants like ryegrass (Lolium perenne). caas.cn
Once absorbed, most antimony remains in the plant's roots, with limited translocation to the shoots and leaves. nih.gov Plants have developed detoxification mechanisms to cope with antimony toxicity. A primary strategy involves the complexation of Sb(III) with thiol-containing peptides, such as phytochelatins. frontiersin.orgbohrium.com This process effectively sequesters the antimony, inhibiting its mobility and mitigating its toxic effects. frontiersin.org Research on ryegrass treated with Sb(III) revealed that a significant portion of the antimony in both roots and shoots was in the form of Sb-thiol complexes. frontiersin.orgbohrium.com
While inorganic forms are most studied, other species like trimethylantimony (TMSb) are also absorbed, likely via different uptake pathways than Sb(III) or Sb(V). frontiersin.org The speciation of antimony can also change within the plant. For instance, in ryegrass exposed to Sb(V), no reduction was observed in the roots, but about half of the antimony translocated to the shoots was reduced to Sb(III). bohrium.com
Research Findings on Antimony Uptake and Speciation in Plants
| Plant Species | Antimony Species Applied | Key Findings | Reference |
|---|---|---|---|
| Ryegrass (Lolium perenne) | Sb(III), Sb(V), Trimethyl-Sb(V) | Sb(III) exposure led to ~100 times higher Sb accumulation in roots compared to other treatments, but shoot concentrations were similar. In the Sb(III) treatment, over 76% of Sb in roots and 60% in shoots were Sb-thiol complexes. In the Sb(V) treatment, Sb(V) was partially reduced to Sb(III) in the shoots. | bohrium.com |
| Pteris vittata & Pteris cretica (As-hyperaccumulating ferns) | Sb(III), Sb(V) | Both species accumulated more Sb(III) than Sb(V), with over 92% of Sb concentrating in the roots. P. vittata accumulated more Sb overall than P. cretica. In P. cretica roots, a significant portion of absorbed Sb(V) was reduced to Sb(III). | nih.gov |
| Spinach | Generic Sb contamination | In soils with high levels of mobile Sb, concentrations in spinach leaves reached up to 400 mg kg⁻¹. | caas.cn |
Microbial Interactions and Transformations
Microorganisms are fundamental drivers of antimony's biogeochemical cycle, significantly influencing its speciation, mobility, and bioavailability in soil and aquatic systems. asm.orgnih.govnih.gov They employ various strategies to interact with antimony, primarily through oxidation and reduction reactions. asm.org
Microbial oxidation can convert the more toxic Sb(III) to the less toxic and less mobile Sb(V). frontiersin.org This is considered a key detoxification process and a potential strategy for bioremediation of antimony-contaminated sites. frontiersin.org Conversely, under anaerobic conditions, some bacteria can use Sb(V) as an electron acceptor in their respiration, reducing it to Sb(III). nih.govnih.gov This reductive process can increase antimony's solubility and mobility in the environment. nih.gov
Numerous bacterial genera have been identified that can mediate these transformations. For example, DNA-stable isotope probing has identified bacteria from the genera Pseudomonas and Geobacter as being capable of reducing Sb(V). nih.gov Other bacteria can perform oxidation. frontiersin.org The specific microbial communities present in a soil environment are influenced by factors such as pH and vegetation type, which in turn affects how antimony is transformed. unisa.edu.aunih.gov For instance, the mobility of the anionic antimonate species Sb(OH)₆⁻ is higher in alkaline soils, which can pose a greater threat to microbial communities. unisa.edu.au
Key Microbial Transformations of Antimony
| Microbial Process | Description | Key Microorganisms Involved | Environmental Impact | Reference |
|---|---|---|---|---|
| Sb(V) Reduction | The reduction of pentavalent antimonate [Sb(V)] to trivalent antimonite [Sb(III)], often occurring in anaerobic (anoxic) conditions. | Geobacter, Pseudomonas, Lysinibacillus, Dechloromonas | Increases antimony mobility and bioavailability. Sb(III) can precipitate with sulfide in reducing environments. | nih.govnih.gov |
| Sb(III) Oxidation | The oxidation of trivalent antimonite [Sb(III)] to the less toxic pentavalent antimonate [Sb(V)]. | Pseudomonas versutus, other Sb-oxidizing bacteria | Decreases antimony toxicity and mobility; considered a bioremediation pathway. | frontiersin.org |
| Biomethylation | The biological conversion of inorganic antimony into methylated organoantimony compounds (e.g., trimethylantimony). | Fungi (e.g., Scopulariopsis brevicaulis) | Can alter the toxicity and volatility of antimony. | asm.org |
Applications of Stibinic Acid Excluding Clinical/human/dosage/safety
Catalysis and Industrial Chemistry
Organoantimony compounds are utilized in several catalytic processes, leveraging the Lewis acidic nature of the antimony center, particularly in its pentavalent state.
Pentavalent organoantimony compounds are recognized as considerable Lewis acids, a property that is strengthened when combined with highly electron-withdrawing components. This characteristic is central to their catalytic activity. While much of the industrial focus has been on simpler inorganic antimony compounds, research into organoantimony complexes demonstrates their potential as effective and recyclable catalysts. For instance, specific organoantimony complexes featuring intramolecular N→Sb coordination have been shown to effectively catalyze the allylation of aldehydes with tetraallyltin.
The catalytic utility of antimony compounds often stems from their ability to function as Lewis acids or as components in dual-metal catalytic systems. acs.org Recent reviews of antimony's role in catalysis highlight applications in photocatalysis, electrocatalysis, and various organic syntheses, though the mechanisms are often still under investigation. acs.org
One of the most significant industrial applications of antimony compounds is as catalysts in polymerization reactions, particularly in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). susu.ru Antimony trioxide (Sb₂O₃) and antimony acetate (B1210297) (Sb(CH₃COO)₃) are the most widely used catalysts for the polycondensation step in PET production. susu.runih.gov More than 90% of the world's polyester (B1180765) plants are estimated to use antimony-based catalysts due to their high activity, limited side reactions, and cost-effectiveness.
The catalytic mechanism involves the activation of the hydroxyl end-groups of the growing polymer chain through coordination with an antimony alkoxide intermediate. researchgate.net Antimony acetate is often favored for its good solubility and dispersion in the ethylene (B1197577) glycol reaction medium, which can improve catalyst efficiency and lead to a high-quality polymer product with good color and stability. nih.gov
| Antimony Catalyst | Chemical Formula | Key Characteristics in PET Synthesis | Primary Application Route |
|---|---|---|---|
| Antimony Trioxide | Sb₂O₃ | Widely used, cost-effective, low solubility in ethylene glycol which can pose dispersion challenges. susu.runih.gov | DMT (dimethyl terephthalate) and early PTA (terephthalic acid) routes. nih.gov |
| Antimony Acetate | Sb(CH₃COO)₃ | High catalytic activity, good solubility and dispersion in ethylene glycol, results in high-quality polymer with good color and stability. nih.gov | PTA (terephthalic acid) route, often without a co-catalyst. nih.gov |
Material Science and Inorganic Synthesis
Organoantimony compounds, the class to which stibinic acid belongs, serve as valuable precursors in the synthesis of advanced materials and have applications in solid-state chemistry.
Organoantimony compounds are employed as precursors for creating specialized inorganic and organometallic materials. A notable application is in the manufacture of semiconductors, although this use is typically confined to highly controlled environments. researchgate.net Furthermore, specific fluorescent organoantimony compounds have been utilized as precursors for the synthesis of novel redox-active materials, such as dimeric and trimeric alkali metal antimonides. nih.gov These applications leverage the unique electronic properties and reactivity of the carbon-antimony bond to construct complex, functional materials. nih.gov
| Organoantimony Precursor Type | Resulting Material/Compound | Field of Application |
|---|---|---|
| General Organometallic Antimony Compounds | Semiconductors | Electronics researchgate.net |
| Fluorescent Organoantimony Compounds | Redox-active alkali metal antimonides | Materials Research nih.gov |
In solid-state chemistry, organoantimony compounds are used as structural linkers to create advanced materials. Researchers have employed organoantimony(III) and (V) compounds to build heterometallic, porous coordination materials, also known as metal-organic frameworks (MOFs). These materials can be designed to function as solid-state heterogeneous catalysts. The ability to switch antimony between its trivalent (Lewis base) and pentavalent (Lewis acid) states within these frameworks opens possibilities for creating materials with tunable catalytic properties.
Environmental Remediation Technologies (e.g., adsorption)
While the environmental focus for antimony is often on its removal as a pollutant, recent research has explored the application of organoantimony compounds in remediation technologies. nih.govproquest.com Specifically, certain compounds have shown promise as photocatalysts for breaking down persistent organic pollutants in wastewater. acs.orgsusu.ru
Scientists have synthesized specific organoantimony compounds, such as tris(5-bromo-2-methoxyphenyl)antimony and its dicarboxylate derivatives, and demonstrated their photocatalytic activity. susu.ru These compounds, when exposed to light, can accelerate the decomposition of organic dyes like methylene (B1212753) blue and methyl violet. susu.ru A key advantage is that these organoantimony derivatives are insoluble in water and remain stable under photodegradation conditions, allowing them to be used as recoverable photocatalysts. susu.ru Further research has confirmed that antimony-based photocatalysts can effectively degrade other environmental pollutants, including toluene (B28343) and rhodamine. acs.org Additionally, embedding antimony derivatives within photonic nanomaterials can enhance the efficiency of oxidation-reduction reactions used to degrade organic matter in wastewater. acs.orgnih.gov
| Organoantimony Compound | Application | Target Pollutants | Key Finding |
|---|---|---|---|
| Tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates | Photocatalysis | Methyl violet, Methylene blue | Compound is water-insoluble and stable, enabling its use as a recoverable photocatalyst for dye degradation. susu.ru |
| General Antimony-based Photocatalysts | Photocatalysis | Toluene, Rhodamine | Effectively degrades persistent organic compounds. acs.org |
| Antimony derivatives in nanomaterials | Photoelectrochemical Catalysis | Organic matter in wastewater | Enhances the performance of nanomaterials in degrading organic pollutants. acs.orgnih.gov |
Future Research Directions and Challenges
Bridging Gaps in Fundamental Stibinic Acid Chemistry
A comprehensive understanding of the fundamental properties of this compound is a prerequisite for its advanced application. While IUPAC classifies stibinic acids as oxide hydroxides, their chemical behavior often straddles the line between inorganic and organic compounds. researchgate.netnih.gov Future research should prioritize a more profound comprehension of their electronic structure, bonding, and reactivity.
Key research gaps include:
Detailed Structural Elucidation: While techniques like Mössbauer spectroscopy have provided insights into the structural aspects of stibonic and stibinic acids, a more extensive database of crystal structures for a wider variety of substituted stibinic acids is necessary. acs.org This would enable a clearer understanding of structure-property relationships.
Theoretical Modeling: Advanced computational and theoretical chemistry studies are needed to model the electronic structure, reaction mechanisms, and spectroscopic properties of stibinic acids. wikipedia.org Such models would be invaluable for predicting the behavior of new, unsynthesized derivatives.
Reactivity Studies: A systematic investigation into the reactivity of the Sb-C and Sb-O bonds in stibinic acids with a diverse range of reagents is required. This includes exploring their redox chemistry and their potential to act as Lewis acids. wikipedia.org
Development of Advanced Synthetic Methodologies
The synthesis of organoantimony compounds has traditionally relied on methods such as the use of Grignard reagents or organolithium compounds with antimony halides. wikipedia.org However, these methods often lack selectivity and can be difficult to control, particularly for the synthesis of complex or unsymmetrical stibinic acids. The future of this compound synthesis lies in the development of more sophisticated and efficient methodologies.
Challenges and future directions in synthesis include:
Stereoselective Synthesis: The development of methods for the stereoselective synthesis of chiral this compound derivatives is a significant challenge. This would open up new avenues for their application in areas such as asymmetric catalysis.
Green Chemistry Approaches: There is a pressing need to develop more environmentally benign synthetic routes to stibinic acids. researchgate.netimist.mamdpi.comsemanticscholar.orgrasayanjournal.co.in This includes the use of less hazardous solvents, milder reaction conditions, and improved atom economy. Microwave-assisted and solvent-free synthesis are promising areas for exploration. mdpi.comrasayanjournal.co.in
Novel Precursors and Reagents: Research into new antimony-containing precursors and reagents could lead to more versatile and efficient synthetic pathways. numberanalytics.com The use of pendant arms on aryl ligands to create stable organoantimony compounds with intramolecular interactions is a promising strategy that warrants further investigation. researchgate.net
Refinement of Speciation and Analytical Techniques
The accurate detection and quantification of this compound and its various forms (speciation) in different environmental and biological matrices are crucial for understanding its toxicology and environmental impact. Hyphenated analytical techniques, particularly high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), have emerged as powerful tools for antimony speciation. researchgate.netresearchgate.netresearchgate.netoup.comnih.govmdpi.compreprints.orgspectroscopyonline.comnih.gov However, significant challenges remain.
Future research should focus on:
Improving Detection Limits: While current methods are sensitive, there is a continuous need to lower the limits of detection (LOD) and quantification (LOQ) to accurately measure trace levels of this compound and its derivatives in complex samples. researchgate.netoup.comnih.govnih.gov
Overcoming Matrix Interferences: The presence of other substances in a sample can interfere with the analysis. Developing more robust sample preparation and chromatographic separation methods to minimize these matrix effects is essential. researchgate.netspectroscopyonline.com
Standardization and Certified Reference Materials: The lack of certified reference materials for many organoantimony compounds, including specific stibinic acids, hinders the validation and comparison of analytical methods between laboratories.
On-line Pre-reduction/Oxidation: The use of on-line pre-reduction or pre-oxidation steps coupled with hydride generation can improve the sensitivity and selectivity for different antimony species and is an area ripe for further development. nih.gov
Table 1: Comparison of Detection Limits for Antimony Species by Different Analytical Techniques
| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Reference(s) |
| HPLC/pre-reduction/HG-AFS | Sb(V), Sb(III) | Oxalic acid | 0.07 µg/L | nih.gov |
| HPLC-ICP-MS | Sb(III), Sb(V), TMSb | Soil | 0.03, 0.02, 0.05 µg/L | researchgate.netoup.com |
| HPLC-ICP-MS | Sb(III), Sb(V) | Water | < 1 ng/kg⁻¹ | nih.gov |
| HPLC-ICP-MS | Ga(DOTA), In(DOTA) | --- | 0.53 pmol, 0.16 pmol | nih.gov |
This table is for illustrative purposes and combines data from different studies, which may have varying experimental conditions.
Deeper Understanding of Environmental Cycling
Antimony is a global pollutant, and understanding the environmental fate and transport of its various species is of paramount importance. nih.gov While the biogeochemical cycles of elements like arsenic have been studied extensively, the role of this compound and other organoantimony compounds within the broader antimony cycle remains poorly understood. lidsen.comum.es
Critical knowledge gaps that need to be addressed include:
Transformation Pathways: Research is needed to identify and characterize the biotic and abiotic transformation products of stibinic acids in soil, water, and sediments. ufz.denih.govresearchgate.netpharmaron.com This includes studying their degradation, methylation, and potential for interconversion between different species.
Mobility and Bioavailability: The factors controlling the mobility and bioavailability of stibinic acids in the environment are not well defined. nih.govresearchgate.net Studies on their sorption/desorption behavior on minerals and organic matter are crucial.
Volatilization and Atmospheric Transport: The potential for this compound derivatives to be volatilized and transported in the atmosphere is an area with significant knowledge gaps. researchgate.net
Interaction with other Biogeochemical Cycles: The interplay between the antimony cycle and other key elemental cycles, such as those of sulfur, phosphorus, and iron, needs to be investigated to build a comprehensive model of its environmental behavior. lidsen.comum.es
Novel Non-Biological Applications of this compound Chemistry
While much of the focus on organoantimony compounds has been on their biological activity, there is a growing interest in their potential for non-biological applications, particularly in catalysis and materials science. numberanalytics.comontosight.aimdpi.comrsc.org this compound derivatives, with their tunable electronic and steric properties, could offer unique advantages in these fields.
Future research directions for novel applications include:
Catalysis: Exploring the use of this compound derivatives as catalysts or ligands in a variety of organic transformations. numberanalytics.comontosight.aiacs.org Their Lewis acidic nature and ability to participate in redox processes make them promising candidates for new catalytic systems.
Materials Science: The incorporation of this compound moieties into polymers or inorganic frameworks could lead to the development of new materials with tailored optical, electronic, or thermal properties. numberanalytics.comontosight.airsc.org This includes applications in semiconductors and nanomaterials. numberanalytics.com
Sensors: The potential for this compound-based compounds to act as sensors for specific anions or molecules, leveraging the Lewis acidity of the antimony center, is an underexplored area of research. wikipedia.org
Table 2: Potential Non-Biological Applications of this compound Derivatives
| Application Area | Potential Role of this compound Derivatives | Rationale |
| Catalysis | Lewis acid catalysts, ligands for transition metals | Tunable Lewis acidity, potential for redox activity. |
| Materials Science | Monomers for polymers, precursors for nanomaterials | Ability to form stable bonds and influence material properties. |
| Sensors | Anion recognition and sensing | Lewis acidic antimony center can interact with anions. |
Q & A
Q. What documentation standards are critical for ensuring this compound research meets FAIR (Findable, Accessible, Interoperable, Reusable) principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
